![molecular formula C22H20N2O2S B2980347 2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 681273-71-2](/img/structure/B2980347.png)
2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. It is a member of the indole family of compounds, which are known to have a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Scientific Research Applications
Heteroaromatic Synthesis
Heteroaromatic compounds, including furan-2-ylmethyl, undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This method provides a pathway for synthesizing heteroaromatic compounds with potential applications in medicinal chemistry and material science (Craig et al., 2005).
Cascade Reactions for Heterocycles
Thiourea-acetamide compounds serve as precursors for various heterocyclic syntheses, highlighting their utility in creating biologically relevant structures through one-pot cascade reactions. This demonstrates their potential in developing new pharmaceuticals and materials (Schmeyers & Kaupp, 2002).
Antimicrobial Agents
Derivatives of acetamide, specifically those related to 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, exhibit significant antibacterial activity. This showcases the potential of such compounds in developing new antibiotics (Ramalingam et al., 2019).
Anticancer Activity
Some 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been tested for anticancer activity, revealing their potency against leukemia cell lines. This indicates the potential of these compounds in cancer therapy (Horishny et al., 2021).
Synthesis and Structural Analysis
The synthesis of compounds like 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide has contributed to the understanding of molecular structures through crystallography, aiding in the design of molecules with specific properties (Subhadramma et al., 2015).
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(23-13-18-9-6-12-26-18)16-27-21-15-24(14-17-7-2-1-3-8-17)20-11-5-4-10-19(20)21/h1-12,15H,13-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVRDKRFKJSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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